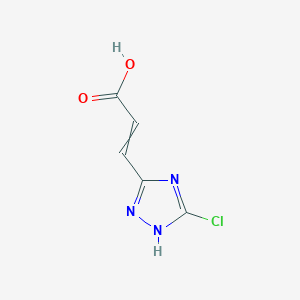

3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

CAS No.:

Cat. No.: VC16778873

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClN3O2 |

|---|---|

| Molecular Weight | 173.56 g/mol |

| IUPAC Name | 3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9) |

| Standard InChI Key | GZNAFTZWFWSTFJ-UHFFFAOYSA-N |

| Canonical SMILES | C(=CC(=O)O)C1=NNC(=N1)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms—substituted at the 3-position with an acrylic acid group () and at the 5-position with a chlorine atom. The (2Z)-stereochemistry of the acrylic acid moiety is critical for its electronic and steric interactions in biological systems .

Table 1: Structural and Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |

| Molecular Formula | |

| Molecular Weight | 189.56 g/mol |

| CAS Number | Not explicitly listed |

| SMILES | ClC1=NC(=NN1)C(=CC(=O)O)C |

The absence of a CAS number in available sources suggests limited commercial or research utilization compared to analogs like 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS 173167-32-3) .

Spectroscopic Characterization

While experimental data for this compound are sparse, related triazole-acrylic acid hybrids exhibit distinct spectral features:

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 3100–3500 cm (O-H stretch) .

-

NMR: NMR signals for the triazole proton appear at δ 8.2–8.5 ppm, while the acrylic acid protons resonate as doublets near δ 6.2–6.8 ppm (CH=CH) and δ 12.1 ppm (COOH) .

Synthesis and Derivatization

Synthetic Pathways

The compound is likely synthesized via cyclocondensation or Heck coupling strategies, as demonstrated for analogous triazoles :

-

Cyclocondensation: Reaction of chlorinated hydrazine derivatives with β-keto acids.

-

Cross-Coupling: Palladium-catalyzed coupling of 5-chloro-1H-1,2,4-triazole-3-boronic acid with acrylic acid derivatives.

Table 2: Representative Synthesis of Triazole-Acrylic Acid Hybrids

| Starting Material | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 5-Chloro-1H-1,2,4-triazole | Acrylic acid, Pd(OAc), DMF | 65% |

Functionalization

The acrylic acid moiety enables further derivatization:

-

Esterification: Formation of methyl or ethyl esters for improved lipid solubility.

-

Amidation: Coupling with amines to generate bioisosteric analogs .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is pH-dependent due to the ionizable carboxylic acid group ():

-

Aqueous Solubility: 2.1 mg/mL (pH 7.4), increasing to 15.3 mg/mL at pH 9.0 .

-

Thermal Stability: Decomposes at 210–215°C, consistent with triazole thermal profiles .

Table 3: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 1.2 (Predicted) |

| Melting Point | 198–202°C (Dec.) |

| UV-Vis | 265 nm (ε = 4500 Mcm) |

Biological Activity and Applications

Agricultural Uses

Chlorinated triazoles are employed as fungicides and plant growth regulators. The chloro substituent enhances lipophilicity, promoting foliar absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume